molecular formula C8H5ClN2O B3029249 5-Chloro-3H-quinazolin-4-one CAS No. 60233-66-1

5-Chloro-3H-quinazolin-4-one

Cat. No.: B3029249
CAS No.: 60233-66-1
M. Wt: 180.59
InChI Key: ZDPCOXNOQQRKCN-UHFFFAOYSA-N
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Description

5-Chloro-3H-quinazolin-4-one is a derivative of quinazolinone, a heterocyclic chemical compound with a quinazoline ring that has a carbonyl group . Quinazolinone derivatives have been designed and synthesized for their potential antimicrobial activities .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . For instance, starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, new derivatives of 3H-quinazolin-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .


Molecular Structure Analysis

The molecular formula of this compound is C8H5ClN2O. It has an average mass of 180.591 Da and a monoisotopic mass of 180.009033 Da .


Chemical Reactions Analysis

Quinazolin-4(3H)-ones can undergo various chemical reactions. For example, starting from 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, new derivatives of 3H-quinazolin-4-ones were synthesized . The reaction involved refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 408.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±24.0 °C .

Scientific Research Applications

Antimicrobial Activity

5-Chloro-3H-quinazolin-4-one derivatives have been explored for their antimicrobial properties. For instance, a study synthesized Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, finding that compounds with chloro and methoxy groups showed significant antimicrobial activity (Patel & Patel, 2011). Another research synthesized polyhalobenzonitrile quinazolin-4(3H)-one derivatives, identifying one compound, in particular, that exhibited potent antimicrobial activities against various bacterial and fungal strains (Shi et al., 2013).

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated. A study synthesized and tested the cytotoxic/antiproliferative activity of a new quinazoline derivative against the human tumor cell line HeLa, demonstrating significant cytotoxic effects (Ovádeková et al., 2005). Another study focused on the synthesis of 2,3,7-trisubstituted Quinazoline derivatives, finding remarkable activity against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013).

Antihistaminic Activity

The potential of this compound derivatives as antihistaminic agents has been explored. A study synthesized novel triazoloquinazolin-5-ones, which showed significant in vivo H(1)-antihistaminic activity, with one compound emerging as the most active (Alagarsamy et al., 2008).

Pharmacological Screening

Further research into this compound derivatives includes pharmacological screening for antimicrobial, analgesic, and anti-inflammatory activity. A study designed and synthesized quinazoline-4-one/4-thione derivatives, showing good activity against microbes, pain, and inflammation (Dash et al., 2017).

Safety and Hazards

While specific safety and hazard information for 5-Chloro-3H-quinazolin-4-one is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on synthesizing new derivatives of quinazolin-4(3H)-ones and testing their biological activities .

Biochemical Analysis

Biochemical Properties

5-Chloro-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is essential for DNA synthesis and repair . Additionally, this compound interacts with histone deacetylases, leading to changes in chromatin structure and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase pathways . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival . It also affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and disrupting essential biochemical pathways . Additionally, this compound acts as a histone deacetylase inhibitor, leading to the accumulation of acetylated histones and changes in chromatin structure . These molecular interactions result in altered gene expression and cellular responses, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, such as the liver and kidneys . These distribution patterns are essential for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . These localization patterns are determined by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments.

Properties

IUPAC Name

5-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCOXNOQQRKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326554
Record name 5-Chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60233-66-1
Record name 5-Chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3,4-dihydroquinazolin-4-one
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Synthesis routes and methods

Procedure details

A solution of 6-chloro anthranilic acid (2.12 g, 12.3 mmol) and triazine (1.0 g, 12.3 mmol) in EtOH (40 mL) containing piperidine (3 drops) was heated under reflux with stirring for 8 h. On cooling crystals formed, which were filtered to yield 5-chloroquinazolin-4-one (1.55 g, 70%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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